1-Boc-piperidine-3-carboxylic acid
Overview
Description
1-Boc-piperidine-3-carboxylic acid, also known as N-BOC-3-Piperidinecarboxylic acid or Boc-Nip-OH, is a chemical compound with the empirical formula C11H19NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Boc-piperidine-3-carboxylic acid consists of a six-membered piperidine ring with a carboxylic acid (COOH) group and a tert-butoxycarbonyl (Boc) group attached . The compound has a molecular weight of 229.27 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 1-Boc-piperidine-3-carboxylic acid are not detailed in the retrieved sources, piperidine derivatives are known to undergo various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
1-Boc-piperidine-3-carboxylic acid has a density of 1.2±0.1 g/cm³, a boiling point of 353.2±35.0 °C at 760 mmHg, and a flash point of 167.4±25.9 °C . It also has a molar refractivity of 57.5±0.3 cm³ and a molar volume of 196.9±3.0 cm³ .Scientific Research Applications
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Pharmaceutical Industry
- Piperidines, including 1-Boc-piperidine-3-carboxylic acid, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
- The specific methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The outcomes of these procedures are the formation of various piperidine derivatives that have potential pharmacological applications .
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Organic Synthesis
- 1-Boc-3-piperidone, a related compound, is used as an important raw material and intermediate in organic synthesis .
- The methods of application typically involve using this compound as a starting material in various chemical reactions .
- The outcomes of these procedures can include the synthesis of various other organic compounds .
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Synthesis of Specific Drugs
- Ethyl N-Boc-piperidine-3-carboxylate, another related compound, is used in the synthesis of specific types of drugs . These include GABAA receptor agonists, piperidine derivatives, selective TACE inhibitors, HDL-elevating agents, α-Sulfonyl hydroxamic acid derivatives, and chemicals in the Iboga-alkaloid family .
- The methods of application typically involve using this compound as a starting material in various chemical reactions .
- The outcomes of these procedures can include the synthesis of various types of drugs .
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Laboratory Chemicals
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Food, Drug, Pesticide or Biocidal Product Use
- 1-Boc-piperidine-3-carboxylic acid is used in the food, drug, pesticide, or biocidal product industries .
- The methods of application typically involve using this compound as a starting material or intermediate in the synthesis of various products .
- The outcomes of these procedures can include the production of various types of food products, drugs, pesticides, or biocidal products .
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Synthesis of Biologically Active Piperidines
- Piperidines, including 1-Boc-piperidine-3-carboxylic acid, are used in the synthesis of biologically active piperidines .
- The methods of application typically involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The outcomes of these procedures are the formation of various piperidine derivatives that have potential pharmacological applications .
-
Laboratory Chemicals
-
Food, Drug, Pesticide or Biocidal Product Use
- 1-Boc-piperidine-3-carboxylic acid is used in the food, drug, pesticide, or biocidal product industries .
- The methods of application typically involve using this compound as a starting material or intermediate in the synthesis of various products .
- The outcomes of these procedures can include the production of various types of food products, drugs, pesticides, or biocidal products .
-
Synthesis of Biologically Active Piperidines
- Piperidines, including 1-Boc-piperidine-3-carboxylic acid, are used in the synthesis of biologically active piperidines .
- The methods of application typically involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The outcomes of these procedures are the formation of various piperidine derivatives that have potential pharmacological applications .
Future Directions
Piperidines, including 1-Boc-piperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXILIHONWRXHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991708 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-piperidine-3-carboxylic acid | |
CAS RN |
71381-75-4, 84358-12-3 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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